

Genetic Mutations in CRAC Channel Components: A Technical Guide to Associated Diseases

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Introduction

Calcium (Ca^{2+}) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene expression and proliferation to muscle contraction and immune responses. A key pathway for calcium influx in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is orchestrated by the Ca^{2+} release-activated Ca^{2+} (CRAC) channel.[1] The core components of this channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca^{2+} sensor, and ORAI1, the pore-forming subunit in the plasma membrane.[2] Genetic mutations in the genes encoding these two proteins can lead to a spectrum of debilitating human diseases, collectively known as CRAC channelopathies.[3]

This technical guide provides an in-depth overview of the diseases arising from genetic mutations in STIM1 and ORAI1. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the clinical manifestations, underlying molecular mechanisms, and the experimental methodologies used to study these conditions. The guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols, and utilizes visualizations to illustrate complex signaling pathways and workflows.

Mutations in ORAI1 and STIM1 can be broadly categorized as either loss-of-function (LoF) or gain-of-function (GoF). LoF mutations, typically inherited in an autosomal recessive manner, lead to impaired or abolished SOCE. This results in a rare and severe form of combined immunodeficiency (SCID)-like disease, characterized by recurrent infections, autoimmunity, muscular hypotonia, and ectodermal dysplasia.[4][3] Conversely, autosomal dominant GoF mutations cause constitutive activation of CRAC channels, leading to excessive Ca^{2+} influx. This results in a group of overlapping disorders including Tubular Aggregate Myopathy (TAM), Stormorken syndrome, and York platelet syndrome, which are primarily characterized by muscle weakness, myalgia, and platelet abnormalities.[4] The study of these genetic disorders has been instrumental in elucidating the critical role of finely tuned Ca^{2+} homeostasis in human health and disease.

Pathophysiology and Clinical Manifestations

Loss-of-Function Mutations: CRAC Channelopathy

Recessive, biallelic LoF mutations in ORAI1 or STIM1 result in a significant reduction or complete loss of SOCE, leading to a multi-systemic disorder known as CRAC channelopathy.[4]

- **Severe Combined Immunodeficiency (SCID)-like Disease:** Patients with CRAC channelopathy present with a profound immunodeficiency, making them highly susceptible to recurrent and life-threatening bacterial, viral, and fungal infections.[5] While lymphocyte development is often normal, T-cell activation is severely impaired due to the critical role of Ca^{2+} signaling in this process.[5]
- **Autoimmunity:** A paradoxical feature of this immunodeficiency is the presence of autoimmune manifestations, such as autoimmune hemolytic anemia and thrombocytopenia.[6]
- **Muscular Hypotonia:** Patients often exhibit congenital, non-progressive muscular hypotonia, highlighting the importance of SOCE in skeletal muscle function.[3]
- **Ectodermal Dysplasia:** This is characterized by anhidrosis (inability to sweat) and defects in dental enamel formation (amelogenesis imperfecta).[3]

Gain-of-Function Mutations: Tubular Aggregate Myopathies and Stormorken Syndrome

Dominant, heterozygous GoF mutations in ORAI1 or STIM1 lead to a constitutive influx of Ca^{2+} , resulting in a spectrum of overlapping clinical disorders.^[7]

- Tubular Aggregate Myopathy (TAM): This is a primary feature, characterized by progressive muscle weakness, cramps, and myalgia.^[8] Muscle biopsies reveal the presence of tubular aggregates, which are abnormal accumulations of sarcoplasmic reticulum membranes.^[9]
- Stormorken Syndrome: This is a more severe, multi-systemic disorder that includes TAM along with a constellation of other symptoms such as miosis (constricted pupils), thrombocytopenia (low platelet count) with a bleeding diathesis, hyposplenism, ichthyosis (dry, scaly skin), short stature, and dyslexia.^{[4][10]}
- York Platelet Syndrome: This syndrome shares features with Stormorken syndrome, particularly the platelet abnormalities.^[7]

Quantitative Data on CRAC Channel Mutations

The following tables summarize the quantitative effects of various ORAI1 and STIM1 mutations on CRAC channel function.

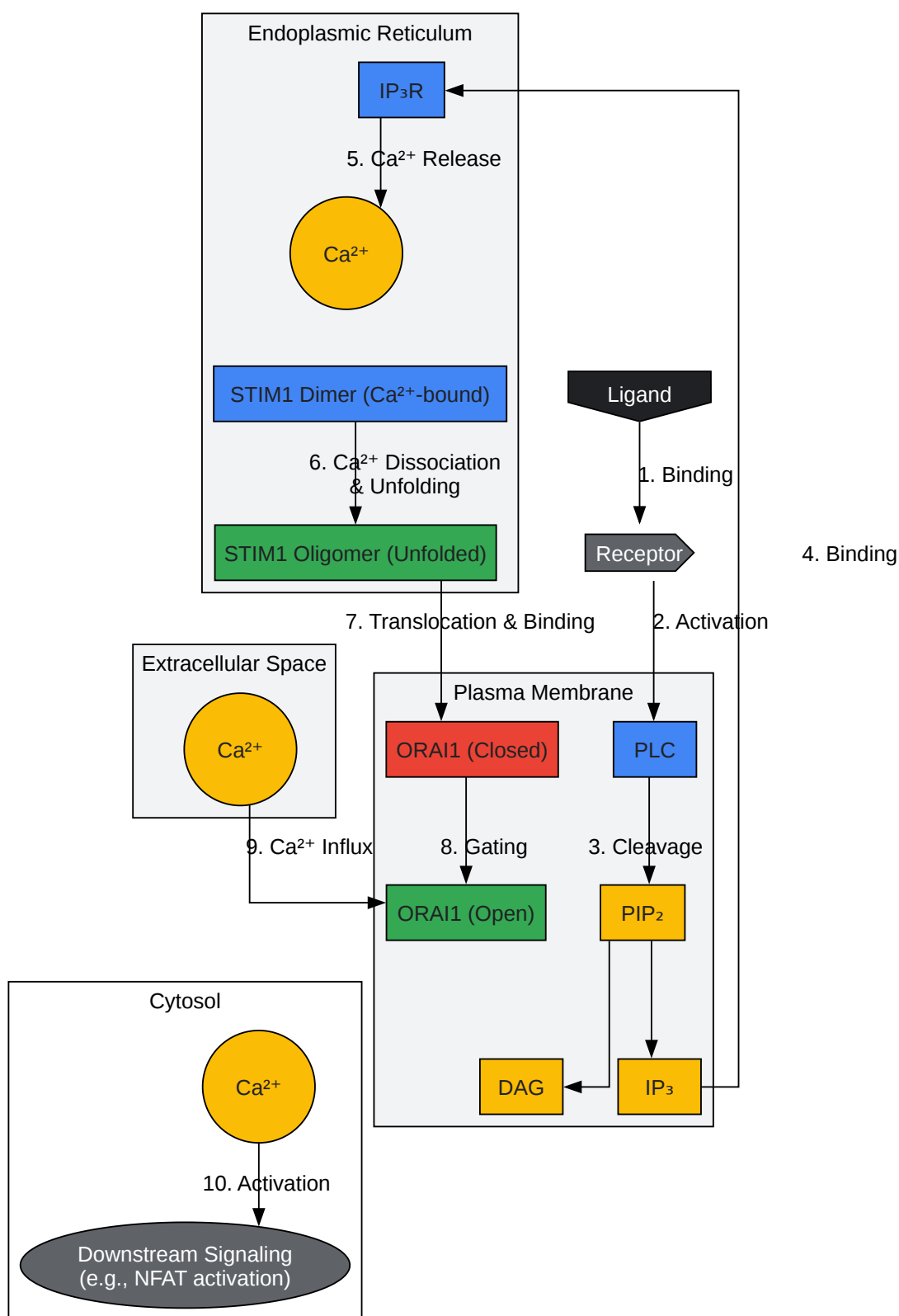
ORAI1 Mutation	Mutation Type	Disease Phenotype	Effect on I _{CRAC} Current Density	Ion Selectivity (P _{Ca} /P _{Na})	Basal [Ca ²⁺] _i	Reference (s)
R91W	Loss-of-Function	CRAC Channelopathy (SCID-like)	Abolished	Not applicable	Normal	[11]
G98S	Gain-of-Function	Tubular Aggregate Myopathy	Constitutively active	Reduced	Elevated	[12]
V107M	Gain-of-Function	Tubular Aggregate Myopathy	Constitutively active	Reduced	Elevated	[13]
L138F	Gain-of-Function	Tubular Aggregate Myopathy	Constitutively active	Not reported	Elevated	[13]
T184M	Gain-of-Function	Tubular Aggregate Myopathy	Increased SOCE	Not reported	Normal	[12]
E106D	Experimental	N/A	Reduced	Significantly reduced	Not reported	[2] [14]
E190Q	Experimental	N/A	Reduced	Significantly reduced	Not reported	[14]

STIM1 Mutation	Mutation Type	Disease Phenotype	Effect on SOCE	STIM1 Clustering	Basal [Ca ²⁺] _i	Reference (s)
R304W	Gain-of-Function	Stormorken Syndrome	Constitutively active	Constitutive	Elevated	[10]
D84G	Gain-of-Function	Tubular Aggregate Myopathy	Constitutively active	Constitutive	Elevated	[4]
I115F	Gain-of-Function	York Platelet Syndrome	Constitutively active	Constitutive	Elevated	
G81D	Gain-of-Function	Tubular Aggregate Myopathy	Increased	Not reported	Elevated	[15]
R429C	Loss-of-Function	CRAC Channelopathy	Abolished	Constitutive but non-functional	Normal	

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway

The activation of CRAC channels is a tightly regulated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum.

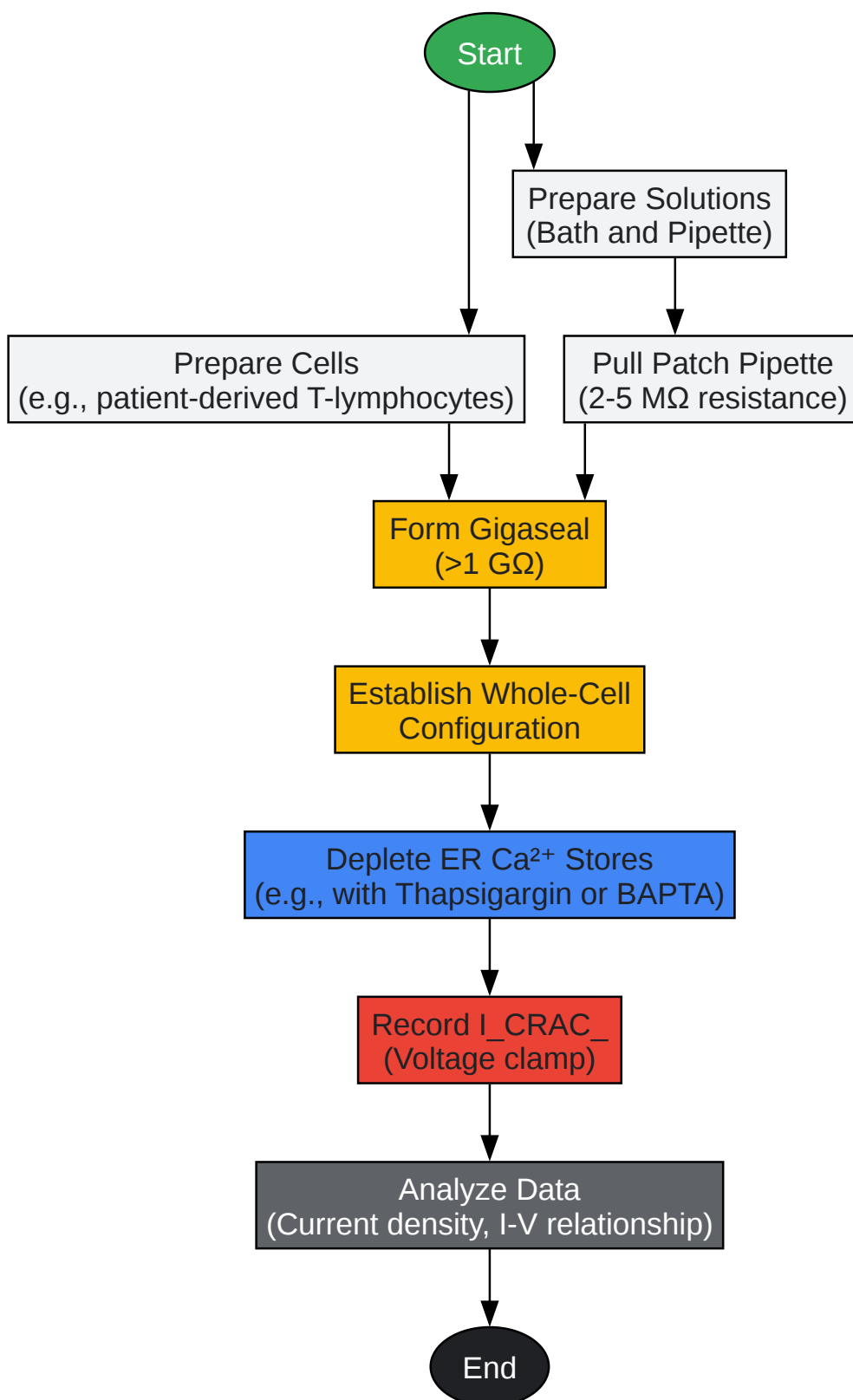


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Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Workflow: Whole-Cell Patch Clamp Recording of I_{CRAC}

This workflow outlines the key steps for measuring CRAC channel currents (I_{CRAC}) using the whole-cell patch-clamp technique.



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Caption: Workflow for electrophysiological recording of CRAC currents.

Experimental Protocols

Whole-Cell Patch Clamp Recording of CRAC Currents (I_{CRAC})

This protocol is adapted for recording I_{CRAC} from human T lymphocytes.

Materials and Reagents:

- Bath Solution (in mM): 115 NaCl, 10 CsCl, 1.2 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4 with NaOH). For divalent-free (DVF) conditions, omit CaCl₂ and add 1 mM EGTA.
- Pipette Solution (in mM): 115 Cs-glutamate, 8 NaCl, 10 HEPES, 20 BAPTA (or 10 EGTA), 3 MgCl₂ (pH 7.2 with CsOH).
- Store Depletion Agents: Thapsigargin (1 μM) or Ionomycin (1 μM).
- Cells: Isolated human T lymphocytes or cultured T-cell lines.
- Coverslips: Coated with poly-L-lysine.
- Patch Clamp Setup: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).

Procedure:

- Cell Preparation: Plate T lymphocytes on poly-L-lysine coated coverslips and allow them to adhere for at least 20 minutes at 37°C.
- Solution Preparation: Prepare fresh bath and pipette solutions and filter them.
- Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
- Recording:
 - Mount the coverslip with cells onto the recording chamber on the microscope stage.

- Fill a patch pipette with the internal solution and mount it on the micromanipulator.
- Approach a cell and apply gentle suction to form a high-resistance seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
- Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
- Clamp the cell at a holding potential of 0 mV.
- To elicit I_{CRAC} , deplete ER Ca^{2+} stores either passively by dialysis with the BAPTA-containing pipette solution or actively by perfusing the cell with a bath solution containing thapsigargin.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to monitor current development.
- Once a stable inward current is observed, switch to different bath solutions (e.g., DVF) to assess ion selectivity.
- Data Analysis:
 - Measure the peak inward current at a specific negative potential (e.g., -80 mV).
 - Normalize the current to the cell capacitance to obtain current density (pA/pF).
 - Plot the current-voltage (I-V) relationship from the voltage ramps to determine the reversal potential.

Fura-2 AM Calcium Imaging

This protocol describes the measurement of intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents:

- Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

- Pluronic F-127: 20% solution in DMSO.
- Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 1% BSA.
- Cells: Adherent cells (e.g., fibroblasts) grown on glass coverslips.
- Fluorescence Imaging System: Inverted microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

Procedure:

- Dye Loading:
 - Prepare the Fura-2 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 μ M. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
 - Wash the cells grown on coverslips twice with HBSS.
 - Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
- De-esterification:
 - Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
 - Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
- Imaging:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Continuously perfuse the cells with HBSS.
 - Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, and collecting the emission at ~510 nm.
 - Record a baseline $[Ca^{2+}]_i$ for a few minutes.

- To measure SOCE, first perfuse the cells with a Ca^{2+} -free HBSS containing a store-depleting agent (e.g., 1 μM thapsigargin).
- After store depletion is complete (indicated by a transient rise in $[\text{Ca}^{2+}]_i$ followed by a return to baseline), reintroduce a Ca^{2+} -containing solution and measure the subsequent rise in $[\text{Ca}^{2+}]_i$, which represents SOCE.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F_{340}/F_{380}) for each time point.
 - The F_{340}/F_{380} ratio is proportional to the $[\text{Ca}^{2+}]_i$. Calibration can be performed using ionophores and solutions of known Ca^{2+} concentrations to convert the ratio to absolute $[\text{Ca}^{2+}]_i$ values.

Western Blotting for STIM1 and ORAI1 Expression

This protocol outlines the detection of STIM1 and ORAI1 protein levels in cell lysates.

Materials and Reagents:

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Primary Antibodies: Rabbit anti-STIM1 and mouse anti-ORAI1.
- Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
- Loading Control Antibody: Anti- β -actin or anti-GAPDH.
- SDS-PAGE gels and buffers.
- PVDF or nitrocellulose membranes.
- Enhanced Chemiluminescence (ECL) substrate.

Procedure:

- Protein Extraction:

- Lyse cultured cells on ice with lysis buffer.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against STIM1 and ORAI1 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.
- Data Analysis:

- Quantify the band intensities using densitometry software and normalize the expression of STIM1 and ORAI1 to the loading control.

Conclusion

The discovery of STIM1 and ORAI1 as the core components of the CRAC channel has revolutionized our understanding of Ca^{2+} signaling and has provided a molecular basis for a growing number of human diseases. The study of patients with LoF and GoF mutations has been invaluable in delineating the critical roles of SOCE in the immune system, skeletal muscle, and other tissues. The technical approaches detailed in this guide, from electrophysiology and calcium imaging to molecular biology techniques, are essential tools for researchers and clinicians working to unravel the complexities of CRAC channelopathies. A deeper understanding of the molecular consequences of these mutations will pave the way for the development of targeted therapies aimed at restoring normal Ca^{2+} homeostasis and alleviating the debilitating symptoms of these disorders. Future research will likely focus on developing small molecule modulators of CRAC channels and exploring gene-based therapies for these monogenic diseases.

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